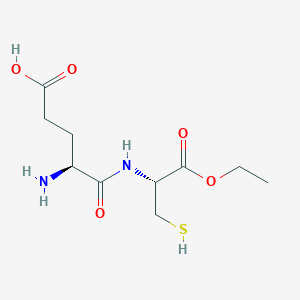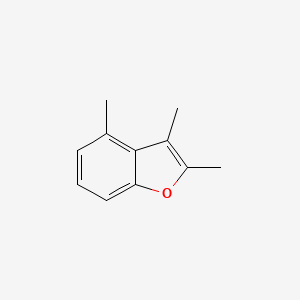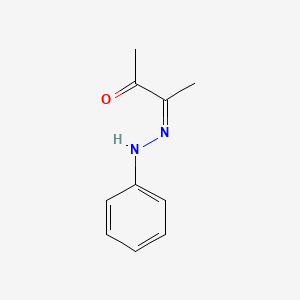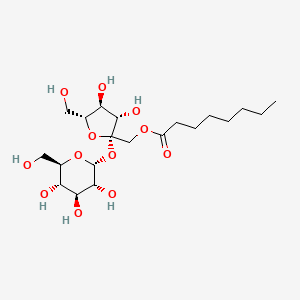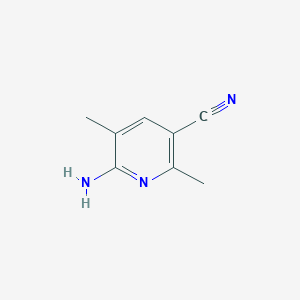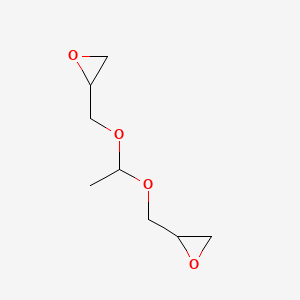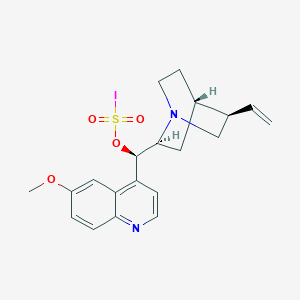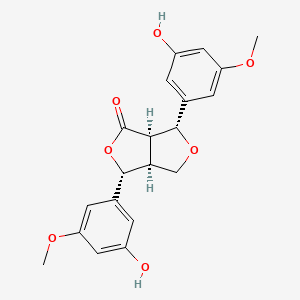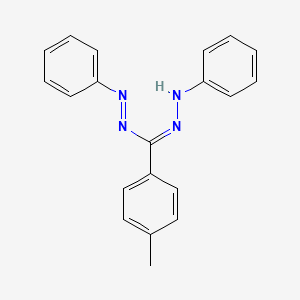![molecular formula C8H14O3 B13817183 [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral centers, making it an interesting subject for stereochemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate typically involves the reaction of an epoxide with an acetic acid derivative. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial applications due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs flow microreactor systems for the synthesis of esters. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar structural features but different functional properties.
Methyl butyrate: Another ester used in flavoring and fragrance applications.
Isopropyl acetate: Known for its use as a solvent in coatings and inks
Uniqueness
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is unique due to its chiral centers and epoxide ring, which confer distinct reactivity and stereochemical properties. These features make it valuable in asymmetric synthesis and stereochemical studies.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8-7(11-8)4-10-6(3)9/h5,7-8H,4H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
QJIPJNXAJBICEZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](O1)COC(=O)C |
Canonical SMILES |
CC(C)C1C(O1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





